![molecular formula C20H22ClN5O3 B2572360 2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878410-98-1](/img/structure/B2572360.png)
2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a purine ring, which is a key component of many biological molecules, including DNA and RNA. The presence of the methoxyethyl and chlorophenyl groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The purine ring provides a rigid, planar core, while the various substituents may add complexity to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the purine ring might participate in aromatic substitution reactions, while the methoxyethyl and chlorophenyl groups could undergo a variety of reactions depending on the conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-12-13(2)26-16-17(22-19(26)24(12)8-9-29-4)23(3)20(28)25(18(16)27)11-14-6-5-7-15(21)10-14/h5-7,10H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSAKQJVZTUGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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